N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16(18-5-3-2-4-6-18)25-21(28)20(27)24-15-17-9-13-26(14-10-17)22(29)19-7-11-23-12-8-19/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUKEXPEKZMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting isonicotinoyl chloride with piperidine under basic conditions.
Oxalamide Formation: The piperidine derivative is then reacted with oxalyl chloride to form the oxalamide intermediate.
Final Coupling: The final step involves coupling the oxalamide intermediate with 1-phenylethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the oxalamide group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly as a modulator of acetylcholine receptors. Research indicates that similar compounds can exhibit acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease.
Case Study: AChE Inhibition
In a study evaluating related oxalamide derivatives, several compounds demonstrated strong AChE inhibitory activity with IC50 values below 10 µM, indicating their potential as therapeutic agents in neurodegenerative conditions.
Anticancer Activity
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide has shown promise in anticancer research. The presence of piperidine and phenylethyl moieties suggests interactions with various cancer cell lines.
Case Study: In Vitro Anticancer Screening
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. One study reported an IC50 value of 15 µM against the MCF-7 breast cancer cell line.
Antimicrobial Activity
The compound's potential antibacterial properties are noteworthy, particularly against Gram-positive and Gram-negative bacterial strains. Similar oxalamides have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A screening of oxalamide derivatives revealed that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against E. coli, highlighting their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the oxalamide group could form hydrogen bonds with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-benzoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
- N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-cyclohexylethyl)oxalamide
Uniqueness
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of the isonicotinoyl group, which may confer specific binding properties and biological activities not seen in similar compounds.
Biological Activity
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an isonicotinoyl group, and an oxalamide moiety. Its molecular formula is , and its structural characteristics contribute to its biological properties.
Research indicates that this compound may function as an inhibitor of specific kinases involved in cellular proliferation and survival. The presence of the isonicotinoyl group is particularly notable for its role in enhancing the compound's affinity for target proteins, which can lead to significant antiproliferative effects.
Anticancer Properties
Several studies have demonstrated that this compound exhibits potent anticancer activity:
- Inhibition of c-KIT Kinase : The compound has shown promising results as a c-KIT inhibitor, which is crucial in treating gastrointestinal stromal tumors (GISTs). In vitro studies revealed a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 0.16 μM against c-KIT positive cells, indicating strong inhibitory potential .
- Selectivity : The compound displayed selectivity for c-KIT over other kinases such as ABL, suggesting that modifications in its structure can be optimized to enhance selectivity and efficacy .
- Mechanistic Insights : Research suggests that the piperidine ring and the oxalamide group are integral to the compound's binding affinity and overall activity against cancer cell lines .
Case Studies
A series of case studies have explored the therapeutic potential of this compound:
- Study 1 : In a controlled study involving human myeloma cells, the compound exhibited significant antiproliferative effects, leading to increased apoptosis rates compared to untreated controls .
- Study 2 : Another investigation focused on its effects on GIST-derived cell lines, confirming its ability to reduce cell viability significantly while maintaining lower toxicity levels in non-cancerous cells .
Data Tables
| Activity | Cell Line | GI50 (µM) | Comments |
|---|---|---|---|
| c-KIT Inhibition | GIST Cell Lines | 0.16 | Strong selectivity over ABL kinases |
| Antiproliferative | Human Myeloma Cells | 0.12 | Induces apoptosis |
| Cytotoxicity | Non-Cancerous Cell Lines | >10 | Low toxicity observed |
Q & A
Q. What are the standard synthetic routes for N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide?
Answer: The compound is synthesized via modular oxalamide coupling, typically involving:
- Step 1: Activation of carboxylic acids (e.g., isonicotinic acid) using coupling agents like TBTU or EDCI in dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2: Sequential reaction with amines (e.g., 1-phenylethylamine and piperidin-4-ylmethyl derivatives) under basic conditions (triethylamine, TEA) .
- Step 3: Purification via silica gel chromatography or recrystallization, yielding products with >90% purity. Critical parameters include reaction time (6–24 hours) and stoichiometric control to minimize dimerization (e.g., 23% dimer observed in similar syntheses) .
Q. Which analytical techniques are essential for characterizing this compound?
Answer: Key techniques include:
Q. What initial biological assays are recommended for evaluating its activity?
Answer:
- Cellular Entry Inhibition Assays: For antiviral research (e.g., HIV), use TZM-bl cells expressing CD4/CXCR4/CCR5 to measure IC50 values .
- Enzyme Inhibition Studies: Screen against targets like cytochrome P450 or soluble epoxide hydrolase using fluorometric substrates .
- Cytotoxicity Profiling: Employ MTT assays on HEK293 or HepG2 cells to establish selectivity indices .
Advanced Research Questions
Q. How can stereochemical challenges in the synthesis be addressed?
Answer:
- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification to isolate enantiomers (e.g., 1:1 stereoisomer mixtures resolved in ) .
- Asymmetric Catalysis: Employ catalysts like BINOL-phosphoric acids to control piperidine or thiazole stereocenters during coupling .
- Dynamic NMR: Monitor rotamer populations (e.g., oxalamide cis/trans conformers) to optimize reaction conditions for desired stereochemistry .
Q. How to design SAR studies to optimize its pharmacological profile?
Answer:
- Substituent Variation: Modify the phenylethyl group (e.g., 4-Cl, 2-F) to enhance target binding (see IC50 shifts in HIV entry inhibitors) .
- Piperidine Isosteres: Replace isonicotinoylpiperidine with pyrrolidine or morpholine rings to improve metabolic stability .
- Bioisosteric Replacement: Substitute oxalamide with urea or thiourea to balance solubility and potency .
- Data-Driven SAR: Use multivariate analysis to correlate logP, polar surface area, and activity (e.g., 2D-QSAR models from ) .
Q. How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time (e.g., 50°C vs. room temperature NMR affecting aggregation) .
- Metabolite Screening: Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays if enzymatic data conflict with cellular results .
Data Contradiction Analysis Example
Issue: Conflicting IC50 values in HIV entry inhibition assays.
Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
